1-(4-Bromophenyl)-3-chloro-1H-pyrazole is a heterocyclic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This compound features a bromophenyl and a chloro substituent on the pyrazole ring, which enhances its chemical reactivity and potential applications in medicinal chemistry.
1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be sourced from various chemical suppliers and is classified as an organic compound with the molecular formula and a molecular weight of approximately 257.51 g/mol. Its structural characteristics are significant for its application in synthetic organic chemistry and pharmacology.
The synthesis of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be accomplished through several methods, primarily involving cyclization reactions of suitable precursors. A common method includes the reaction between 4-bromophenylhydrazine and 3-chloro-1-propyn-1-one, typically in the presence of a base to facilitate cyclization.
Technical Details:
The molecular structure of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole consists of a pyrazole ring substituted with a bromophenyl group at one position and a chlorine atom at another.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 257.51 g/mol |
IUPAC Name | 1-(4-bromophenyl)-3-chloropyrazole |
InChI | InChI=1S/C9H6BrClN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
InChI Key | RPYQLBDUXWQKFS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N2C=CC(=N2)Cl)Br |
1-(4-Bromophenyl)-3-chloro-1H-pyrazole is reactive due to the halogen substituents, allowing it to participate in various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules and derivatives.
The mechanism of action for 1-(4-Bromophenyl)-3-chloro-1H-pyrazole largely depends on its biological targets in medicinal chemistry. Pyrazole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
The specific interactions involve:
1-(4-Bromophenyl)-3-chloro-1H-pyrazole has several important applications across various fields:
Chemistry:
Biology:
Medicine:
Industry:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3